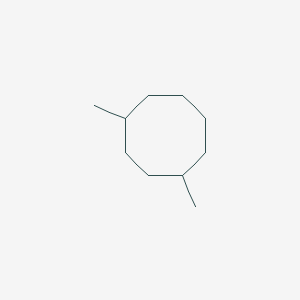

1,4-Dimethylcyclooctane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dimethylcyclooctane (DMCO) is a cyclic alkane derivative with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol (CAS: 33657-56-6) . It is synthesized via catalytic hydrogenation of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), which is produced through selective [4+4]-cycloaddition of bio-derived isoprene using iron-based catalysts . DMCO has garnered significant attention as a high-performance sustainable aviation fuel (SAF) blendstock due to its superior energy density, low viscosity, and excellent cold-flow properties compared to conventional jet fuels . Its cyclic structure and methyl substituents contribute to a unique "crown" conformation, as revealed by quantum mechanics calculations, which enhance its physicochemical stability and performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylcyclooctane can be synthesized through the [4+4]-cycloaddition of isoprene, followed by catalytic hydrogenation. The [4+4]-cycloaddition of isoprene is catalyzed by an iron pyridineimine (Fe-PDI) catalyst, which selectively converts isoprene into 1,6-dimethyl-1,5-cyclooctadiene. This intermediate is then hydrogenated to yield this compound .

Industrial Production Methods

The industrial production of this compound involves the thermal cyclodimerization of isoprene, followed by hydrogenation. The dimerization is performed at moderate temperatures (around 200°C) and completed within 90 minutes. The hydrogenation reactions are conducted using platinum, palladium, or nickel-based catalysts .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylcyclooctane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: It can be reduced to form more saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Use as a Jet Fuel Blendstock

- High energy density DMCO possesses a volumetric net heat of combustion that is up to 9.2% higher than Jet A, a standard jet fuel .

- Improved fuel properties The cyclic structure and ring strain of DMCO result in enhanced gravimetric and volumetric net heats of combustion compared to conventional jet fuel . The presence of methyl branches at two sites leads to a low kinematic viscosity .

- Sustainable aviation fuel DMCO can be produced from bio-derived isoprenol, which is sourced from abundant biomass . Biomass-derived DMCO can enable fully bio-based jet fuel blends .

Production of DMCO

- From isoprene Isoprene can be efficiently converted to 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) through a [4+4]-cycloaddition reaction, using a catalyst formed by in situ reduction . DMCOD can then be hydrogenated to yield DMCO .

- Catalytic processes The [4+4]-cycloaddition of isoprene can be catalyzed by reduced iron iminopyridine complexes . The catalytic cycle involves the coordination of two isoprene equivalents, followed by oxidative cyclization, rearrangement, and reductive elimination .

Economic and Environmental Factors

- Production cost Production costs for DMCO have been estimated, with a platinum-based catalyst offering a competitive price .

- Carbon footprint Using biomass-derived DMCO in jet fuel blends can reduce the carbon footprint of aviation . A life cycle assessment of DMCO production has been performed to estimate greenhouse gas emissions .

Potential Therapeutic Properties of Related Compounds

Mechanism of Action

The mechanism of action of 1,4-dimethylcyclooctane involves its interaction with various molecular targets and pathways. In the context of bio-based jet fuels, its cyclic structure and ring strain contribute to higher gravimetric and volumetric net heats of combustion compared to conventional jet fuels. The presence of methyl branches at two sites results in lower kinematic viscosity, enhancing fuel performance .

Comparison with Similar Compounds

DMCO is benchmarked against structurally related cycloalkanes and conventional jet fuels to highlight its advantages in energy content, viscosity, and environmental compatibility. Key comparisons are summarized below:

Fuel Performance Metrics

Table 1: Comparative Fuel Properties of DMCO and Related Compounds

Notes:

p-Menthane : Hydrogenated limonene, a bio-derived cycloalkane.

Conventional Jet Fuel : Representative of Jet-A specifications.

Monosubstituted Cycloalkanes: Smaller-ring compounds (e.g., cyclohexane derivatives).

NHOC : Net Heat of Combustion.

Key Findings:

- Energy Density : DMCO’s gravimetric and volumetric NHOC exceed conventional fuels by 2.4% and 9.2%, respectively, due to its strained cyclooctane ring and methyl branches .

- Low-Temperature Performance: DMCO’s viscosity at −20°C (4.17 mm²/s) is 48% lower than the Jet-A limit (8.0 mm²/s), ensuring fluidity in cold climates . Its freezing point (<−78°C) is significantly lower than p-menthane (−47°C) and monosubstituted analogs (>50°C) .

- Density Advantage : At ~840 kg/m³, DMCO’s density is 2.6% higher than hydrogenated isoprene dimers (HID) and within Jet-A specifications, enabling higher energy-per-volume blends .

Environmental and Economic Viability

- Carbon Footprint : DMCO’s bio-based production pathway (from biomass-derived isoprene) reduces lifecycle greenhouse gas emissions by 50–70% compared to petroleum-based fuels .

- Production Cost : Estimated at $3.50–$4.00 per gallon, DMCO is cost-competitive with other SAF candidates like hydrogenated esters and fatty acids (HEFA) .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for DMCO, and how are they optimized for yield and purity?

DMCO is primarily synthesized via hydrogenation of terpene-derived precursors (e.g., isoprenol) or catalytic cyclization of linear hydrocarbons. Advanced bio-production routes involve engineered microbial strains like Pseudomonas putida KT2440, where metabolic pathways are rerouted using "IPP-bypass" strategies to avoid toxic intermediates (e.g., isopentenyl diphosphate) . Optimization includes:

- Experimental variables : Carbon source (e.g., lignocellulosic biomass), temperature, and pH.

- Analytical validation : GC-MS or HPLC (e.g., Supelcosil LC-ABZ+Plus C18 column with acetonitrile-water mobile phase) to quantify intermediates and final product .

- Yield improvements : Pathway protein expression tuning via targeted proteomics to identify bottlenecks .

Q. How are DMCO’s physicochemical properties (e.g., density, viscosity) measured and validated for aviation fuel applications?

Key properties are assessed using standardized ASTM methods:

Q. What analytical techniques are critical for characterizing DMCO’s structural and thermal stability?

- Chromatography : Reverse-phase HPLC with diode-array detection (DAD) for purity assessment, using optimized mobile phases (e.g., 70:30 acetonitrile-water buffer, pH 5) .

- Spectroscopy : NMR (¹³C/¹H) to confirm cyclooctane ring substitution patterns and methyl group positions.

- Thermogravimetric Analysis (TGA) : To evaluate decomposition thresholds under high-temperature conditions relevant to aviation .

Advanced Research Questions

Q. How can computational tools guide the experimental design of DMCO metabolic pathways in microbial hosts?

- Constraint-based modeling : Genome-scale metabolic models (GEMs) identify knockout targets (e.g., ppc or gltA) to redirect carbon flux toward DMCO precursors .

- Minimal cut sets (cMCS) : Prioritize gene deletions that maximize isoprenol (DMCO precursor) titer while minimizing byproducts .

- Proteomic validation : LC-MS/MS quantifies enzyme expression levels to resolve pathway bottlenecks (e.g., mevalonate diphosphate decarboxylase activity) .

Q. How should researchers resolve contradictions in reported DMCO fuel properties (e.g., energy density vs. viscosity trade-offs)?

Contradictions arise from variations in isomer ratios (e.g., cis vs. trans DMCO) and blending protocols. Mitigation strategies include:

- Sensitivity analysis : Quantify how isomer composition affects properties using multivariate regression .

- Systematic reviews : Cross-reference datasets from NIST Chemistry WebBook and peer-reviewed SAF studies to identify outliers .

- Experimental replication : Validate disputed properties (e.g., flashpoint) under controlled conditions (e.g., ASTM D93) .

Q. What are the challenges in scaling DMCO biosynthesis from laboratory to pilot-scale reactors?

- Toxicity management : IPP accumulation inhibits microbial growth; dynamic pathway regulation (e.g., inducible promoters) mitigates this .

- Mass transfer limitations : Stirred-tank reactors require optimized oxygen transfer rates for aerobic P. putida cultures .

- Downstream processing : Liquid-liquid extraction or distillation separates DMCO from fermentation broth with >98% recovery efficiency .

Q. Methodological Resources

Properties

CAS No. |

33657-56-6 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

1,4-dimethylcyclooctane |

InChI |

InChI=1S/C10H20/c1-9-5-3-4-6-10(2)8-7-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

GUOSBMCHCJXBMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC(CC1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.